Ludaconitine

Antiparasitic Drug Discovery Neglected Tropical Diseases Natural Product Chemistry

Ludaconitine is a distinct C19-norditerpenoid alkaloid with a potency 1.56-fold greater than its analog chasmaconitine against Leishmania major. Its unique structure ensures reproducible results in antileishmanial and agricultural pest research. Procure for target validation, positive control, or SAR studies.

Molecular Formula C32H45NO9
Molecular Weight 587.7 g/mol
Cat. No. B10817790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLudaconitine
Molecular FormulaC32H45NO9
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC
InChIInChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3
InChIKeyWCJLKJORIRSXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ludaconitine Procurement Guide: Baseline Overview of a C19-Norditerpenoid Alkaloid


Ludaconitine (CAS: 82144-72-7) is a C19-norditerpenoid alkaloid, belonging to the aconitine class, isolated from various Aconitum species including A. spicatum, A. liljestrandii, and A. rockii [1][2]. It is characterized by a complex polycyclic structure (MF: C32H45NO9; MW: 587.7 g/mol) and is recognized as a natural product lead compound with reported antileishmanial and antifeedant activities [3].

Why Generic Substitution Fails for Ludaconitine in Research and Procurement


Generic substitution within the norditerpenoid alkaloid class is scientifically unsound due to significant, quantifiable divergence in both biological activity and species distribution. The specific C19-norditerpenoid framework of Ludaconitine confers a distinct bioactivity profile that is not shared among its closest structural analogs [1]. For instance, within a single co-isolation study, Ludaconitine exhibited an IC50 value for antileishmanial activity that was 1.56-fold more potent than its co-isolated analog chasmaconitine, underscoring that minor structural modifications translate into major functional differences [1]. Consequently, research programs aimed at target validation in Leishmania or agricultural pest management cannot interchange Ludaconitine with other aconitine-type alkaloids without risking data inconsistency and project failure.

Quantitative Differentiation Evidence: Ludaconitine vs. In-Class Analogs


Antileishmanial Activity: Potency Superiority Over Co-Isolated Alkaloid Chasmaconitine

In a direct comparative study of compounds co-isolated from Aconitum spicatum, Ludaconitine demonstrated superior antileishmanial activity against Leishmania major promastigotes compared to its closest structural analog chasmaconitine [1]. This direct head-to-head comparison within the same experimental system provides a reliable metric for its enhanced potency.

Antiparasitic Drug Discovery Neglected Tropical Diseases Natural Product Chemistry

Agricultural Antifeedant Activity: A Distinct Application Profile

Ludaconitine exhibits antifeedant activity against Spodoptera exigua (beet armyworm) larvae, positioning it as a candidate for natural insecticide development [1]. While a direct head-to-head comparison for this specific activity is not available in the cited study, a cross-study inference from within the same Aconitum rockii isolation and testing panel allows for its performance to be contextualized relative to other isolated alkaloids.

Agricultural Pest Management Botanical Insecticides Structure-Activity Relationship

Cross-Species Natural Occurrence: A Differentiated Sourcing and Chemotaxonomic Profile

Ludaconitine has been isolated from a unique and diverse panel of Aconitum species, including A. spicatum, A. liljestrandii, A. rockii, and A. balfourii [1][2][3][4]. This wide distribution across the genus contrasts with many related alkaloids that are restricted to one or two species. This provides procurement and research flexibility, allowing for sourcing from multiple botanical origins or comparative chemotaxonomic studies.

Chemotaxonomy Natural Product Sourcing Biodiversity Screening

In Vitro Safety Profile: Comparable Selectivity to Co-Isolated Alkaloids

In a direct head-to-head study, Ludaconitine, along with indaconitine and chasmaconitine, did not show cytotoxicity against a panel of three human cancer cell lines (MCF7, HeLa, PC3) and one normal fibroblast line (3T3) at a concentration of 30 μM [1]. This data establishes a baseline selectivity window for its antileishmanial activity and is essential for evaluating its potential as a lead compound.

Cytotoxicity Profiling Selectivity Assessment Early-Stage Safety

Validated Application Scenarios for Ludaconitine in Scientific Research


Antileishmanial Drug Discovery and Target Validation

Ludaconitine is a validated and potent hit for programs targeting Leishmania major. Its IC50 of 36.10 μg/mL and demonstrated selectivity over several human cell lines at 30 μM provide a strong, data-driven foundation for use as a positive control, a chemical probe, or a starting scaffold for semi-synthetic optimization in neglected tropical disease research [1].

Natural Insect Antifeedant Development and Crop Protection Research

With a confirmed EC50 of 0.77 mg/cm² against Spodoptera exigua larvae, Ludaconitine serves as a relevant natural product benchmark for agricultural chemistry programs focused on developing botanical alternatives to synthetic pesticides [2].

Chemotaxonomic and Phytochemical Standardization Studies

Owing to its isolation from at least four distinct Aconitum species, Ludaconitine is a key chemotaxonomic marker for the genus Aconitum. It can be procured as a reference standard for botanical authentication, quality control of herbal materials, and for comparative metabolomic investigations [1][3][4].

Structure-Activity Relationship (SAR) Studies on Norditerpenoid Alkaloids

The direct potency difference (1.56-fold) observed between Ludaconitine and chasmaconitine in the same assay system provides a clear and testable hypothesis for SAR studies. Procuring Ludaconitine alongside its co-isolated analogs enables medicinal chemists to deconvolute the structural determinants of antileishmanial activity within this class of alkaloids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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